1-(Dimethylsulfamoylamino)-4-methoxybenzene
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Overview
Description
1-(Dimethylsulfamoylamino)-4-methoxybenzene is an organic compound characterized by the presence of a dimethylsulfamoylamino group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(Dimethylsulfamoylamino)-4-methoxybenzene typically involves the reaction of 4-methoxyaniline with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(Dimethylsulfamoylamino)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group, forming new derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dimethylsulfamoylamino)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylsulfamoylamino)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and proliferation, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Dimethylsulfamoylamino)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(Dimethylsulfamoylamino)-4-chlorobenzene: This compound has a chlorine atom instead of a methoxy group, which may result in different chemical reactivity and biological activity.
1-(Dimethylsulfamoylamino)-4-nitrobenzene: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
1-(Dimethylsulfamoylamino)-4-aminobenzene: An amino group can enhance the compound’s nucleophilicity and potential for further chemical modifications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)10-8-4-6-9(14-3)7-5-8/h4-7,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBAAUYZYSIJPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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